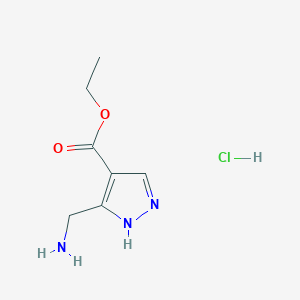

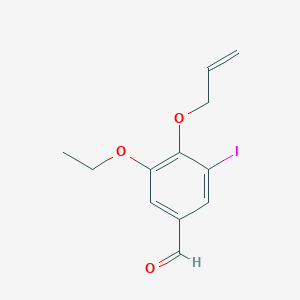

![molecular formula C18H24N2O4S B2491227 morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone CAS No. 1331516-95-0](/img/structure/B2491227.png)

morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives involves multi-step chemical reactions. For example, a compound with a similar structural motif, "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone," was synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine. This process included amination with morpholine and cyclization with hydrazine hydrate, indicating a complex synthesis route involving multiple reaction steps and intermediates (Tang & Fu, 2018).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be characterized by techniques such as single crystal X-ray diffraction, as was done for the previously mentioned compound. Such analysis helps in understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the potential reactivity and interaction sites within the molecule (Tang & Fu, 2018).

Chemical Reactions and Properties

Morpholine derivatives participate in a variety of chemical reactions. For instance, interaction with hydrazine hydrate can lead to recyclization products or the formation of novel heterocyclic compounds, as seen in the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles derivatives (Chumachenko, Shablykin, & Brovarets, 2015). These reactions underscore the versatility and reactivity of morpholine derivatives in forming complex and biologically relevant structures.

Applications De Recherche Scientifique

Modulation of Antibiotic Activity Against Multidrug-Resistant Strains

The compound 4-(Phenylsulfonyl) morpholine, related to the structural motif , has been explored for its antimicrobial properties and its ability to modulate the efficacy of antibiotics against multidrug-resistant strains of various bacteria and fungi. Its combination with amikacin showed significant reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, indicating a potential for enhancing antibiotic effectiveness (Oliveira et al., 2015).

Synthesis and Pharmaceutical Intermediates

Edivoxetine·HCl Intermediate Synthesis

A novel synthesis approach for a key intermediate in the production of Edivoxetine·HCl was developed, showcasing the utility of morpholine derivatives in pharmaceutical manufacturing. This synthesis process emphasizes the reduction of global warming potential, highlighting an eco-friendlier pathway for producing such compounds (Kopach et al., 2015).

PET Agent Synthesis for Parkinson's Disease Imaging

A new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease was synthesized, utilizing a morpholino compound as a key component. This development underscores the relevance of morpholine derivatives in neuroimaging and the diagnosis of neurodegenerative diseases (Wang et al., 2017).

Antitumor Activity

Antitumor Properties of Morpholine Derivatives

A compound featuring a morpholine group was synthesized and tested against several cancer cell lines, demonstrating distinct antitumor activities. This research adds to the understanding of morpholine derivatives as potential antitumor agents (Tang & Fu, 2018).

Synthesis and Biological Activity of Derivatives

Synthesis of Biologically Active Compounds

Research into the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one demonstrates the role of morpholine derivatives in creating biologically active compounds, particularly in anticancer drug development. This work highlights the versatility of morpholine derivatives in medicinal chemistry (Wang et al., 2016).

Propriétés

IUPAC Name |

morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c21-18(19-10-12-24-13-11-19)17-7-4-9-20(15-17)25(22,23)14-8-16-5-2-1-3-6-16/h1-3,5-6,8,14,17H,4,7,9-13,15H2/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLYUYZFANEXJL-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)